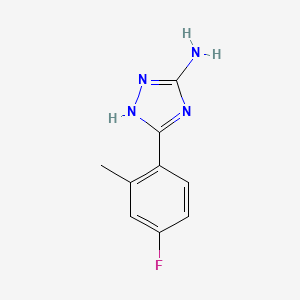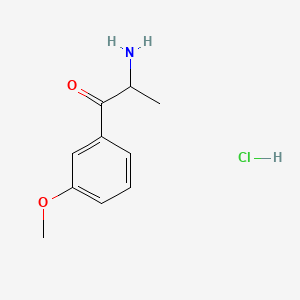
2-Amino-1-(3-methoxyphenyl)-1-propanone Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(3-methoxyphenyl)-1-propanone Hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a methoxyphenyl group, and a propanone moiety. This compound is often used in pharmaceutical research and has shown promise in various biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-methoxyphenyl)-1-propanone Hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-1-(3-methoxyphenyl)-1-propanone. The final step involves the conversion of this compound to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: 2-Amino-1-(3-methoxyphenyl)-1-propanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions
Major Products: The major products formed from these reactions include various substituted amines, alcohols, ketones, and carboxylic acids .
科学的研究の応用
2-Amino-1-(3-methoxyphenyl)-1-propanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes
作用機序
The mechanism of action of 2-Amino-1-(3-methoxyphenyl)-1-propanone Hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting cellular signaling pathways .
類似化合物との比較
- 2-Amino-1-(3-methoxyphenyl)ethanone Hydrochloride
- 2-Amino-1-(3-methoxyphenyl)propan-1-ol Hydrochloride
- 2-Amino-1-(3-methoxyphenyl)-1-butanone Hydrochloride
Comparison: Compared to these similar compounds, 2-Amino-1-(3-methoxyphenyl)-1-propanone Hydrochloride is unique due to its specific structural features and the presence of the propanone moietyFor instance, the propanone group may enhance its ability to participate in certain chemical reactions or interact with specific biological targets .
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
2-amino-1-(3-methoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)10(12)8-4-3-5-9(6-8)13-2;/h3-7H,11H2,1-2H3;1H |
InChIキー |
OOEQXLDXPPRBKC-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC(=CC=C1)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


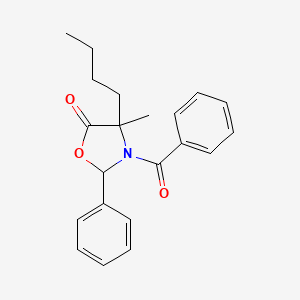
![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)
![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)
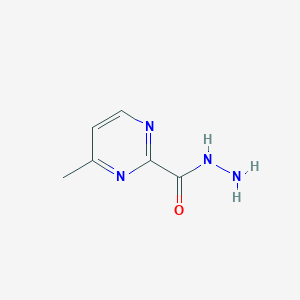
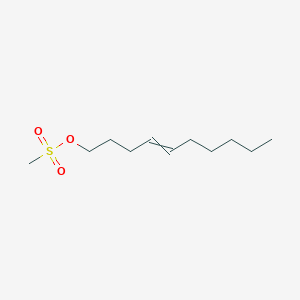
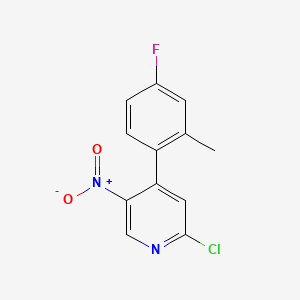
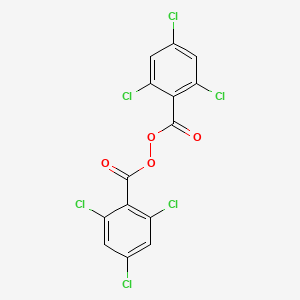
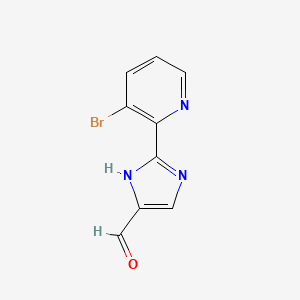
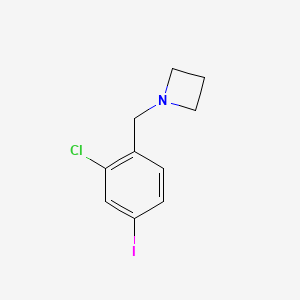
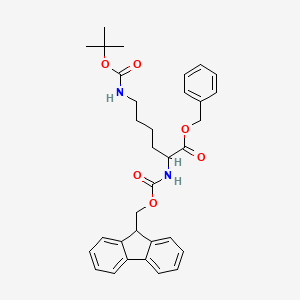
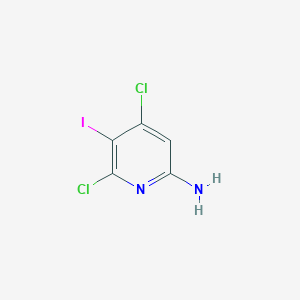
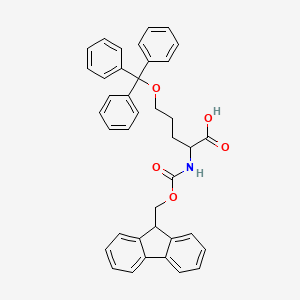
![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)
